3-benzhydryl-7H-purin-6-one

Description

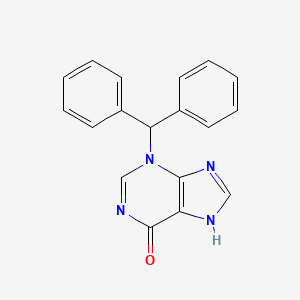

Structure

2D Structure

3D Structure

Properties

CAS No. |

10299-58-8 |

|---|---|

Molecular Formula |

C18H14N4O |

Molecular Weight |

302.3 g/mol |

IUPAC Name |

3-benzhydryl-7H-purin-6-one |

InChI |

InChI=1S/C18H14N4O/c23-18-15-17(20-11-19-15)22(12-21-18)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,16H,(H,19,20) |

InChI Key |

GLJLTFQAYSAHFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC(=O)C4=C3N=CN4 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzhydryl 7h Purin 6 One and Analogues

Strategies for Purine (B94841) Core Construction

The foundational purine structure can be assembled through two primary strategies: building the heterocyclic system from simpler acyclic or heterocyclic precursors or by modifying an already existing purine.

The de novo synthesis of purines, building the ring system from non-purine precursors, offers a versatile method to introduce a variety of substituents. These methods often involve the cyclization of substituted imidazole (B134444) or pyrimidine (B1678525) derivatives. nih.govmdpi.comacs.org For instance, appropriately substituted 4-aminoimidazole (B130580) derivatives can undergo cyclization to form the purine ring. mdpi.com One established route involves the condensation of 4-aminoimidazole-5-carboxamide with a one-carbon source like formamide (B127407) or orthoformates. While powerful, these multi-step syntheses can be laborious. nih.govacs.org The Traube synthesis, a classic method, involves the condensation of a pyrimidine diamine with a one-carbon unit, though this typically leads to substitution patterns different from the target compound. The biosynthesis of purines in organisms also follows a de novo pathway, constructing the ring system on a ribose phosphate (B84403) scaffold from precursors like glycine, aspartate, glutamine, and formate (B1220265) derivatives. youtube.com

A more common and direct approach involves the chemical modification of readily available purine compounds, such as hypoxanthine (B114508) or its derivatives. nih.gov The purine ring is an ambident nucleophile, meaning it has multiple potential sites for alkylation, primarily the N7 and N9 positions in the imidazole ring, and to a lesser extent, the N1 and N3 positions in the pyrimidine ring. ub.eduresearchgate.net Direct alkylation of purines, particularly under basic conditions with an alkyl halide, often results in a mixture of N7 and N9-alkylated products, with the N9 isomer typically being the thermodynamically more stable and predominant product. nih.govacs.org Achieving regioselectivity for the less favored N3 position requires specific strategies to control the reaction site. This can involve the use of protecting groups to block the more reactive N7 and N9 positions or exploiting specific reaction conditions that favor N3 substitution. For example, 6-chloropurine (B14466) is a versatile intermediate that can be used for various substitutions. nih.govnih.gov

Introduction of the Benzhydryl Moiety

The key structural feature of 3-benzhydryl-7H-purin-6-one is the diphenylmethyl (benzhydryl) group attached to the N3 nitrogen. Its introduction is a critical step in the synthesis.

The primary method for attaching the benzhydryl group is through an N-alkylation reaction. This typically involves reacting a suitable purine precursor, like hypoxanthine, with a benzhydryl halide (e.g., benzhydryl bromide) under basic conditions. The choice of base and solvent is crucial for influencing the regioselectivity of the alkylation. ub.eduresearchgate.net Direct alkylation of hypoxanthine can lead to mixtures of products, making the isolation of the desired N3-benzhydryl isomer challenging.

Alternative coupling strategies, such as the Mitsunobu reaction, which uses an alcohol (diphenylmethanol) and a combination of triphenylphosphine (B44618) and a dialkyl azodicarboxylate, can also be employed for N-alkylation, although this method can also produce mixtures of regioisomers. ub.edu Cross-coupling reactions, while powerful for C-C bond formation, are less commonly used for this specific N-alkylation but are employed for modifying other positions on the purine ring. nih.gov

A summary of typical alkylation conditions for purines is presented below:

| Reaction Type | Reagents | Typical Conditions | Regioselectivity |

| Direct Alkylation | Alkyl Halide, Base (e.g., K₂CO₃, NaH) | DMF or other polar aprotic solvent | Often yields N7/N9 mixtures. nih.govresearchgate.net |

| Microwave-Assisted | Alkyl Halide, Base (e.g., (Bu)₄NH₄OH) | Microwave irradiation, reduced time | Can enhance N9 selectivity. ub.eduresearchgate.net |

| Mitsunobu Reaction | Alcohol, PPh₃, DEAD/DIAD | Anhydrous THF or DCM | Can yield N7/N9 mixtures. ub.edu |

This table presents generalized conditions; specific outcomes depend on the purine substrate and alkylating agent.

The benzhydryl group itself is prochiral. When attached to the purine, the resulting molecule does not have a stereocenter unless other chiral elements are present in the molecule. However, if the benzhydryl group itself is asymmetrically substituted, or if the synthesis involves chiral reagents or catalysts, stereoselectivity becomes a critical consideration. rsc.org For the synthesis of nucleoside analogues, where a chiral sugar moiety is attached, controlling the stereochemistry of the glycosidic bond (β-anomer) is essential. nih.govnih.gov Methods involving boronic acid catalysis have been developed for regio- and stereoselective N-glycosylations of purines. nih.gov While less directly applicable to the non-glycosidic this compound, these advanced methods highlight the importance of stereocontrol in purine chemistry.

Derivatization Strategies for Structural Modification

Once the this compound scaffold is assembled, further modifications can be made to explore structure-activity relationships. These derivatizations can occur at several positions on the purine core or on the benzhydryl rings.

C2 and C6 Positions: The C6-oxo group can be converted to a C6-chloro group using reagents like phosphoryl chloride (POCl₃). nih.gov This 6-chloropurine derivative is a key intermediate, as the chlorine can be displaced by various nucleophiles (amines, thiols, alcohols) to install a wide range of substituents. nih.govresearchgate.net Similarly, if starting with a 2-amino-6-chloropurine, diverse functionalities can be introduced at the C6 position. researchgate.net

C8 Position: The C8 position can be functionalized, for example, by lithiation followed by quenching with an electrophile, or through radical reactions.

N7 and N9 Positions: While the synthesis aims for N3 substitution, the remaining N7 or N9 positions could be subsequently alkylated or modified, though this can be complicated by the existing bulky N3-substituent.

Benzhydryl Rings: The phenyl rings of the benzhydryl moiety can be substituted with various groups (e.g., halogens, alkyls, alkoxys) by using appropriately substituted benzhydryl halides in the initial coupling step. This allows for fine-tuning of the molecule's electronic and steric properties. nih.gov

An overview of potential derivatization reactions is shown below:

| Position | Precursor | Reagent(s) | Resulting Group |

| C6 | 6-Oxo (lactam) | POCl₃, DIPEA | 6-Chloro nih.gov |

| C6 | 6-Chloro | R-NH₂ (Amine) | 6-Amino nih.gov |

| C6 | 6-Chloro | R-SH (Thiol) | 6-Thioether nih.gov |

| C2 | 2-Amino-6-chloro | Various | 2-Amino-6-substituted researchgate.net |

Chemical Transformations at Key Purine Positions

The purine ring system of this compound offers several sites for further chemical modification, allowing for the exploration of structure-activity relationships. Key positions for such transformations include the C2, C6, and C8 atoms of the purine core, as well as the N7 and N9 positions of the imidazole ring.

Modifications at the C6 Position: The 6-oxo group of the parent compound can be a handle for various transformations. For instance, starting from a 6-chloropurine precursor that is first N3-benzhydrylated, the chloro group can be subjected to nucleophilic aromatic substitution. This allows for the introduction of a wide range of substituents, including alkoxy, alkylthio, and amino groups. The reaction of 7-(tert-butyl)-6-chloropurine with various nucleophiles serves as a model for these transformations, yielding 6,7-disubstituted purine derivatives. nih.govacs.org This strategy can be adapted to the 3-benzhydryl analogue, providing access to a diverse set of C6-modified compounds.

Modifications at the C2 and C8 Positions: The C2 and C8 positions of the purine ring are also amenable to functionalization. Direct C-H activation and cross-coupling reactions are powerful tools for introducing aryl, heteroaryl, and alkyl groups at these positions. For example, palladium-catalyzed cross-coupling reactions have been successfully employed for the C6-arylation of 6-chloropurines. researchgate.net Similar strategies could be explored for the C2 and C8 positions of a suitably protected 3-benzhydryl-purine derivative. Furthermore, direct C-H cyanation of purines has been developed, offering a route to 2- or 8-cyanopurines which can be further elaborated. nih.gov

Modifications at the N7 and N9 Positions: While the primary focus is on the 3-substituted isomer, the N7 and N9 positions remain potential sites for further alkylation, especially if the initial N3-alkylation is not completely selective or if subsequent derivatization is desired. The regioselectivity of N-alkylation of purines is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent. ub.edu Microwave-assisted reactions have been shown to influence the regioselectivity of N-alkylation, often favoring the N9 isomer. ub.edu For the synthesis of specific N7-substituted purines, methods involving the cyclization of appropriately substituted imidazole precursors can be employed. researchgate.net

The following table summarizes potential chemical transformations at key purine positions for the generation of analogues of this compound.

| Position | Transformation Type | Potential Reagents and Conditions | Resulting Functional Group |

| C6 | Nucleophilic Aromatic Substitution (from 6-chloro precursor) | Alkoxides, Thiolates, Amines | Alkoxy, Alkylthio, Amino |

| C2/C8 | C-H Arylation/Alkylation | Palladium catalysts, Aryl/Alkyl halides | Aryl, Alkyl |

| C2/C8 | C-H Cyanation | Triflic anhydride, TMSCN, DBU | Cyano |

| N7/N9 | N-Alkylation | Alkyl halides, Base (e.g., K2CO3, TBAH), Microwave irradiation | Alkyl, Benzyl |

Linker Chemistry and Side Chain Modifications

The benzhydryl moiety at the N3 position serves as a key pharmacophore and also as a point for further structural diversification. Modifications can be introduced to the benzhydryl group itself or by incorporating linkers between the purine core and the benzhydryl substituent.

Modifications of the Benzhydryl Group: The two phenyl rings of the benzhydryl group can be substituted with various functional groups to probe their influence on biological activity. Standard electrophilic aromatic substitution reactions can be employed to introduce substituents such as halogens, nitro groups, or alkyl groups onto the phenyl rings. However, these reactions would need to be performed on a precursor to the benzhydryl halide or on the final molecule with careful consideration of the reactivity of the purine core. A more versatile approach would be to synthesize substituted benzhydryl halides from the corresponding substituted benzophenones or benzhydrols and then use these in the N3-alkylation step. A variety of substituted benzhydryl amines have been synthesized, demonstrating the feasibility of introducing diverse functionalities on this scaffold. nih.gov

Linker Chemistry: While the target compound features a direct attachment of the benzhydryl group to the N3 position, analogues can be synthesized with various linkers connecting the purine and the benzhydryl moiety. These linkers can vary in length, flexibility, and chemical nature, potentially influencing the compound's properties. For example, instead of a direct bond, an alkyl chain of varying length could be introduced. This could be achieved by using ω-haloalkyl-benzhydryl ethers or similar reagents for the N3-alkylation. The synthesis of 1- and 7-[ω-(benzhydryl-1)alkyl]-3-methylxanthine derivatives illustrates this concept, where a butylpiperazinyl linker is attached to the xanthine (B1682287) core. nih.gov

The table below outlines potential modifications to the side chain and linker of this compound analogues.

| Modification Type | Approach | Potential Reagents/Building Blocks | Resulting Structure |

| Benzhydryl Substitution | Use of substituted benzhydryl halides in the N3-alkylation step. | Substituted benzophenones (for reduction to benzhydrols and conversion to halides). | 3-(substituted-benzhydryl)-7H-purin-6-one |

| Linker Introduction | N3-alkylation with functionalized alkylating agents. | ω-haloalkyl-benzhydryl ethers, N-(ω-haloalkyl)benzhydrylamines. | 3-(linker-benzhydryl)-7H-purin-6-one |

Structure Activity Relationship Sar Studies

Impact of Benzhydryl Moiety Modifications

The benzhydryl group, consisting of two phenyl rings attached to a single carbon, plays a crucial role in the interaction of 3-benzhydryl-7H-purin-6-one with its biological targets. Modifications to this part of the molecule have been shown to significantly impact its activity.

Electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3), can increase the electron density of the phenyl rings, potentially enhancing pi-pi stacking interactions with aromatic residues in the binding pocket of the target protein. frontiersin.org Conversely, electron-withdrawing groups, like nitro (-NO2) or trifluoromethyl (-CF3), decrease the electron density and can alter the electrostatic potential of the molecule. frontiersin.orgnih.gov

For instance, in a series of benzothiazole-phenyl analogs, the introduction of trifluoromethyl groups at the ortho and para positions of an aromatic ring was well-tolerated by the target enzymes. nih.gov However, this substitution did not lead to an improvement in metabolic stability. nih.gov In another study on 2,5-substituted diphenyl-1,3,4-oxadiazoles, the incorporation of electron-withdrawing groups such as nitro and chloro at the C2 and C5 positions of the oxadiazole ring resulted in a high degree of pharmacological activity. researchgate.net

The position of the substituent on the phenyl ring is also critical. Generally, substituents at the para position have a more pronounced effect compared to those at the ortho or meta positions due to less steric hindrance and more effective electronic influence.

| Substituent (R) on Phenyl Ring | Electronic Effect | General Impact on Activity (in related scaffolds) | Reference |

|---|---|---|---|

| -OH, -OCH3 | Electron-donating | Can increase activity through enhanced H-bonding or pi-stacking | frontiersin.org |

| -CH3 | Weakly electron-donating | Generally well-tolerated, can fill hydrophobic pockets | mdpi.com |

| -Cl, -F | Electron-withdrawing (inductive), Weakly donating (resonance) | Can enhance binding affinity and metabolic stability | nih.govresearchgate.net |

| -NO2, -CF3 | Strongly electron-withdrawing | Often leads to increased activity, but can also affect toxicity | nih.govresearchgate.net |

The connection between the benzhydryl moiety and the purine (B94841) core is another critical determinant of biological activity. Systematic studies on the role of the linker have explored its length, flexibility, and chemical nature. nih.govmdpi.com In a study of bisaminoquinolines, the distance between the heterocyclic rings, the hydrophobicity of the linker, and the methylation status of a central nitrogen atom all had a significant impact on the observed biological activity. nih.gov

For quinoxaline (B1680401) derivatives, the nature of the linker at the third position was found to be crucial for anticancer activity. mdpi.com An N-linker was shown to increase activity, while an O-linker decreased it. mdpi.com Furthermore, a secondary amine at this position was more favorable than a primary or tertiary amine. mdpi.com The length of an aliphatic linker also played a role, with a methylene (B1212753) (-CH2-) group being essential for activity in some cases. mdpi.com These findings in related heterocyclic systems suggest that the nature of the attachment of the benzhydryl group to the N3 position of the purine ring is a key area for optimization.

Purine Ring Substituent Effects

Modifications to the purine ring itself offer another avenue to modulate the pharmacological profile of this compound.

The nitrogen atoms at positions 3 and 7, and the carbon atom at position 6 of the purine ring are key sites for substitution. Alkylation or other modifications at the N7 position of purines can lead to biologically active compounds, though direct and regioselective synthesis can be challenging. nih.gov

In the context of xanthine (B1682287) derivatives, which are structurally related to hypoxanthine (B114508), substitutions at the N1, N3, and N7 positions with alkyl groups have been extensively studied. For example, 1,3-dialkyl substitution in 8-arylxanthines enhanced affinity at A3 adenosine (B11128) receptors. nih.gov

Substitution at the C6 position of the purine ring has also been shown to be a viable strategy for modulating activity. In a series of purine riboside analogues, 6-O-alkyl substitutions led to compounds that could activate the human Stimulator of Interferon Genes (hSTING). nih.gov In another study, the replacement of an amide with a sulfonamide structure, along with the introduction of a 7H-purine ring, played an essential role in enhancing the inhibitory activities of certain kinase inhibitors. nih.gov

| Position | Substituent | Observed Effect in Related Purine Analogs | Reference |

|---|---|---|---|

| N3 | Alkyl groups | Can influence binding affinity and selectivity. | nih.gov |

| N7 | Alkyl groups | Can lead to biologically active compounds, though synthesis can be complex. | nih.gov |

| C6 | -O-alkyl | Can lead to activation of hSTING. | nih.gov |

| C6 | -Thioether linked sulfonamides | Enhanced inhibitory activity against certain kinases. | nih.gov |

The introduction of other heterocyclic rings at various positions of the purine core can lead to novel compounds with improved properties. For instance, the replacement of a 1H-1,2,4-triazole ring with a 7H-purine did not lead to a significant decrease in the inhibition efficacy of certain kinase inhibitors, indicating the favorability of the purine scaffold. nih.gov

In the development of melanin (B1238610) concentrating hormone receptor 1 (MCH-R1) antagonists, a systematic SAR study of pyrrolo[3,4-b]pyridin-7(6H)-ones involved probing the effects of aryl-, benzyl-, and arylthio-substituents at the 2-position, leading to the identification of a highly potent antagonist. researchgate.net This highlights the potential for introducing diverse heterocyclic systems to modulate the activity of purine-based compounds.

Stereochemical Aspects of SAR

Chirality and stereochemistry are fundamental aspects of drug action, and this compound is no exception. nih.gov The benzhydryl carbon atom is a prochiral center, and substitution on one of the phenyl rings can introduce a chiral center, leading to enantiomers with potentially different biological activities.

The importance of stereochemistry is well-documented in various classes of biologically active molecules. For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting a stereoselective uptake mechanism. nih.gov Similarly, the synthesis and biological evaluation of the four stereoisomers of a pyridazinone derivative revealed that each isomer had a distinct pharmacological profile, with one isomer showing a superior combination of vasodilator and beta-adrenergic antagonist activity. nih.gov

These examples underscore the critical need to consider stereochemistry in the design and synthesis of this compound analogs. The spatial arrangement of the phenyl rings and any substituents can profoundly influence the compound's ability to fit into a specific binding site and interact with key residues, ultimately determining its potency and selectivity. nih.gov

Topographical and Electrostatic Considerations in SAR

The spatial arrangement and electronic properties of a molecule are paramount in determining its interaction with a biological target. In the context of this compound and its analogues as adenosine receptor antagonists, topographical and electrostatic features play a crucial role in defining their affinity and selectivity.

Topographical Factors

The three-dimensional shape of a ligand dictates how well it fits into the binding pocket of a receptor. For antagonists of the A1 adenosine receptor, the N-benzhydryl moiety is a significant determinant of activity. The size and conformation of this group can profoundly influence the binding affinity.

Studies on related N6-substituted adenosine derivatives have shown that the N6-region of the A1 adenosine receptor is largely hydrophobic and can accommodate bulky substituents. This is consistent with the observation that the large benzhydryl group at the 3-position of the purine ring in this compound contributes to its antagonist activity. The two phenyl rings of the benzhydryl group explore a significant volume of chemical space, and their orientation is critical for optimal interaction with the receptor.

While specific 3D-QSAR studies providing detailed topographical maps for this compound are not extensively available in the public domain, data from related series of adenosine A1 receptor antagonists, such as xanthine derivatives, can offer valuable insights. For instance, in a series of 1,3-dialkyl-8-phenylxanthines, the nature and position of substituents on the 8-phenyl ring significantly impact affinity. This suggests that the precise shape and volume of the substituent in this region are key for effective binding.

Table 1: Influence of N-Substituent Topography on A1 Adenosine Receptor Affinity for a Series of Purine Analogues

| Compound ID | N-Substituent | A1 Affinity (Kᵢ, nM) | Topographical Features of N-Substituent |

| I | Benzhydryl | [Data not publicly available] | Large, sterically demanding, with two phenyl rings providing extensive hydrophobic surface area. |

| II | Cyclohexyl | 1.3 | Bulky, non-planar, alicyclic ring. |

| III | Cyclopentyl | 0.59 | Smaller alicyclic ring compared to cyclohexyl, potentially allowing for a different binding orientation. |

| IV | Phenylisopropyl | 1.2 | Aromatic ring with an isopropyl group, providing both hydrophobic and specific steric bulk. |

| V | Benzyl | [Variable depending on other substitutions] | Aromatic ring with rotational flexibility. |

This table presents data for related N-substituted adenosine analogues to infer the topographical importance for this compound.

Electrostatic Considerations

The electrostatic potential of a ligand, which arises from the distribution of electron density, governs its non-covalent interactions with the receptor, such as hydrogen bonds and electrostatic interactions. The purine core of this compound, with its nitrogen and oxygen atoms, is a key region for such interactions.

The oxygen atom at the 6-position (the "one" in purin-6-one) is a hydrogen bond acceptor, a feature common to many adenosine receptor antagonists. The nitrogen atoms within the purine ring system also contribute to the electrostatic profile of the molecule, potentially forming hydrogen bonds or other electrostatic interactions with amino acid residues in the A1 adenosine receptor binding site.

Comparative Molecular Field Analysis (CoMFA) on related series of adenosine A3 receptor agonists has indicated a weak correlation between affinity and the electrostatic effects of the N6-substituent, with steric characteristics being the major factor. nih.gov However, for antagonists, the electrostatic interactions of the core heterocycle are generally considered more critical for anchoring the molecule in the binding pocket. The benzhydryl group, being largely non-polar, primarily contributes to binding through hydrophobic and van der Waals interactions, while the purinone core handles the key electrostatic anchoring.

Table 2: Electrostatic Properties and A1 Adenosine Receptor Affinity of a Series of Purine Analogues

| Compound ID | Key Functional Groups | Predicted Electrostatic Potential (at key atoms) | A1 Affinity (Kᵢ, nM) |

| VI | This compound | C6-Carbonyl Oxygen: Negative; Purine Nitrogens: Negative | [Data not publicly available] |

| VII | Xanthine | Two Carbonyl Oxygens: Negative; Imidazole (B134444) Nitrogens: Mixed | ~10,000 |

| VIII | Theophylline (1,3-dimethylxanthine) | Two Carbonyl Oxygens: Negative; Imidazole Nitrogens: Shielded by methyl groups | ~1,400 |

| IX | 8-Phenylxanthine | Two Carbonyl Oxygens: Negative; Phenyl group: Largely neutral | ~13 |

This table includes data for related xanthine analogues to highlight the role of electrostatic properties in the purine core for A1 receptor affinity.

Theoretical and Computational Studies

Quantum Chemical Calculations

No published data is currently available for the quantum chemical calculations of 3-benzhydryl-7H-purin-6-one.

Specific DFT analysis of this compound has not been reported in the reviewed literature.

MESP topographical studies for this particular compound are not found in the available scientific literature.

Detailed predictions of the electronic structure and reactivity of this compound are not publicly documented.

Molecular Docking and Protein-Ligand Interaction Studies

There is no specific information regarding the molecular docking and protein-ligand interaction of this compound in the current body of scientific literature.

Predictions of binding modes and the energetics of interaction for this compound are not available.

Without molecular docking studies, the key amino acid residues involved in the binding of this compound have not been identified.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net This approach is pivotal in drug discovery for predicting the activity of new chemical entities, thereby prioritizing synthesis and testing efforts. researchgate.netnih.gov

Molecular Descriptor Selection and Correlation with Activity

The foundation of a QSAR model lies in the selection of molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. researchgate.net These descriptors can be categorized based on their dimensionality (1D, 2D, 3D) and the type of information they encode, such as constitutional, topological, geometric, or electronic properties.

In studies of purine (B94841) derivatives, various descriptors have been shown to correlate with biological activity. For instance, in a 2D-QSAR study on substituted purine analogs as c-Src tyrosine kinase inhibitors, descriptors such as the E-index for a methyl group (SsCH3E-index), H-Donor Count, and a topological index (T_2_Cl_3) showed a positive correlation with inhibitory activity, while the count of hydroxyl groups (SsOHcount) was negatively correlated. researchgate.net This indicates that increasing the number of hydrogen bond donors and specific electronic and topological features, while reducing hydroxyl groups, could enhance activity.

Another QSAR analysis on 1,2,4-triazole (B32235) [5,1-i] purine derivatives acting as adenosine (B11128) A3 receptor antagonists identified a high positive correlation with the piPC09 descriptor, suggesting its importance for inhibitory action. ijprajournal.com The selection of these descriptors is often performed using statistical methods like multiple linear regression (MLR) or genetic function approximation (GFA) to identify the most relevant parameters that explain the variance in biological activity. researchgate.net

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Purine Analogs

| Descriptor Type | Descriptor Name | Correlation with Activity | Implication for Design |

|---|---|---|---|

| Topological | T_2_Cl_3 | Positive | Increased branching/connectivity may be favorable. researchgate.net |

| Electronic | SsCH3E-index | Positive | Specific electronic properties of substituents enhance activity. researchgate.net |

| Constitutional | H-Donor Count | Positive | More hydrogen bond donors can improve binding. researchgate.net |

| Constitutional | SsOHcount | Negative | Fewer hydroxyl groups may be preferred for higher activity. researchgate.net |

| Topological | piPC09 | Positive | Indicates a positive influence of this specific path count on activity. ijprajournal.com |

Predictive Model Development and Validation

Once relevant descriptors are selected, a mathematical model is developed, typically using methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.govresearchgate.net The goal is to create a statistically robust equation that can accurately predict the biological activity of compounds based on their descriptor values. nih.gov

A crucial step in QSAR modeling is rigorous validation to ensure the model's predictive power and to avoid chance correlations. nih.gov Validation is performed using both internal and external methods.

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used, where the model is repeatedly built with one compound removed and then used to predict the activity of that omitted compound. A high q² value (typically > 0.5) indicates good internal consistency. nih.gov

External Validation: The model's true predictive ability is assessed using an external test set—a subset of compounds that were not used in the model's development. The model's predictions for the test set are compared to their experimental activities, often measured by the predictive r² (pred_r²). A high pred_r² value (typically > 0.6) suggests that the model can reliably predict the activity of new, untested compounds. researchgate.netnih.gov

For example, a PLS-based QSAR model for purine derivatives inhibiting c-Src tyrosine kinase yielded a high squared correlation coefficient (r²) of 0.8319, a cross-validated q² of 0.7550, and an external prediction pred_r² of 0.7983, indicating a robust and highly predictive model. researchgate.net Such validated models serve as powerful tools for the virtual screening and rational design of novel analogs with potentially enhanced activity. researchgate.netnih.gov

Pharmacophore Modeling

A pharmacophore is a three-dimensional arrangement of steric and electronic features that are essential for a molecule to interact with a specific biological target and elicit a response. volkamerlab.orgnih.gov This model serves as a 3D template for designing or identifying new active compounds. unina.it

Definition of Common Pharmacophore Elements

Pharmacophore models are built from common chemical features, which are typically identified and categorized as:

Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond (e.g., carbonyl oxygen, nitrogen atoms). nih.gov

Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond (e.g., -NH, -OH groups). nih.gov

Hydrophobic (H): Non-polar groups that can form hydrophobic interactions (e.g., alkyl chains, phenyl rings). volkamerlab.org

Aromatic Ring (AR): Aromatic ring systems that can engage in π-π stacking or other aromatic interactions. nih.gov

Positive/Negative Ionizable (PI/NI): Groups that are likely to be charged at physiological pH and can form ionic interactions. volkamerlab.org

In the context of purine analogs, a pharmacophore model for selective adenosine A2A receptor antagonists was found to contain features like an aromatic ring, a positively ionizable element, and a hydrogen bond acceptor. nih.gov For inhibitors of other targets, different combinations of these features would be crucial. The benzhydryl group in this compound would likely contribute two aromatic/hydrophobic features, while the purine core offers multiple potential hydrogen bond acceptor and donor sites.

Table 2: Common Pharmacophoric Features and Their Potential Locations in this compound

| Pharmacophore Feature | Description | Potential Location on Compound |

|---|---|---|

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Two phenyl rings of the benzhydryl group; purine ring system. |

| Hydrophobic (H) | A non-polar moiety. | Benzhydryl group. |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom. | N1, N3, N7 atoms of the purine ring; carbonyl oxygen at C6. |

| Hydrogen Bond Donor (HBD) | A hydrogen atom bonded to an electronegative atom. | Hydrogen on N7 of the purine ring. |

Ligand-Based and Structure-Based Pharmacophore Generation

Pharmacophore models can be generated through two primary approaches depending on the available data:

Ligand-Based Generation: This method is used when the 3D structure of the biological target is unknown, but a set of active ligands is available. volkamerlab.orgmdpi.com The approach involves superimposing the low-energy conformations of several active molecules to identify the common 3D arrangement of pharmacophoric features that they share. unina.itnih.gov This common-feature pharmacophore is then hypothesized to be responsible for their biological activity. Various algorithms, such as HipHop, are used to generate and score these hypotheses. nih.gov

Structure-Based Generation: When the 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is known, a pharmacophore can be derived directly from the key interaction points within the ligand-binding site. nih.govdovepress.com These models represent the complementary features of the protein's active site, such as identifying where a hydrogen bond donor, acceptor, or hydrophobic group on a ligand would form favorable interactions. mdpi.com This approach is powerful for discovering novel scaffolds that fit the binding pocket, as it is not biased by the structures of known ligands. nih.govmdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a dynamic view of how a ligand interacts with its target protein, revealing information that is not available from static models like docking. mdpi.comrsc.org

In the study of ligand-protein complexes, MD simulations are used to:

Assess Binding Stability: Simulations can predict the stability of a ligand's binding pose obtained from molecular docking. If a ligand remains stably bound in the active site throughout the simulation, it lends confidence to the predicted binding mode. rsc.org

Characterize Conformational Changes: Both ligands and proteins are flexible. MD simulations can show how the protein structure adapts to the ligand binding (induced fit) or how the ligand adjusts its conformation within the binding site. mdpi.com

Analyze Key Interactions: By tracking the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues over time, MD can identify which interactions are most persistent and critical for binding affinity. nih.gov

Calculate Binding Free Energy: Advanced techniques like MM/PBSA and MM/GBSA can be applied to MD simulation trajectories to estimate the binding free energy of a ligand to its target, providing a more accurate prediction of binding affinity than docking scores alone. mdpi.com

For example, MD simulations of purine-2,6-dione (B11924001) derivatives targeting the SARS-CoV-2 main protease were used to confirm the stability of the docked pose and analyze the crucial hydrogen bonds formed with active site residues. nih.gov Similarly, simulations of benzimidazole (B57391) inhibitors revealed key residues like Lys63 and Arg69 as critical for binding. rsc.org For this compound, MD simulations could elucidate how the bulky benzhydryl group orients itself within a target's binding pocket and the stability of the hydrogen bonds formed by the purine core. nih.gov

Ligand-Target Dynamics and Conformational Analysis

The study of ligand-target dynamics and the conformational landscape of a molecule like this compound is crucial for understanding its potential as a therapeutic agent. These investigations are typically carried out using a combination of molecular docking and molecular dynamics (MD) simulations.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when it binds to a target protein. For purine analogs, docking studies have been instrumental in elucidating binding modes to various enzymes. For instance, in studies of other purine derivatives, molecular docking has been used to identify key interactions with the active sites of enzymes like cyclin-dependent kinases (CDKs) and EGFR. tpcj.orgmdpi.com These studies typically reveal crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. A hypothetical docking study for this compound would involve preparing a 3D structure of the molecule and docking it into the binding site of a relevant biological target. The results would be ranked based on a scoring function, which estimates the binding affinity.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can provide a more dynamic picture of the ligand-target complex. These simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose and the conformational changes that may occur in both the ligand and the protein upon binding. nih.govnih.gov For related purine analogs, MD simulations have been used to confirm the stability of docking poses and to analyze the flexibility of the ligand within the binding pocket. nih.gov A simulation for this compound would involve placing the docked complex in a simulated physiological environment (water, ions) and running the simulation for a sufficient time (e.g., nanoseconds) to observe its dynamic behavior.

Illustrative Data from a Hypothetical Conformational Analysis:

| Computational Method | Parameter | Illustrative Finding for a Purine Analog |

| Molecular Docking | Binding Energy | -8.1 kcal/mol nih.gov |

| Molecular Docking | Key Interacting Residues | Leu83, His84 tpcj.org |

| Molecular Dynamics | RMSD of Ligand | Stable fluctuation around 1.5 Å |

| Molecular Dynamics | Hydrogen Bond Occupancy | High occupancy for key interactions |

This table presents example data from studies on related purine derivatives to illustrate the type of results obtained from these computational methods.

Computational Prediction of Drug-Transporter Interactions

The interaction of a potential drug molecule with transporters is a critical aspect of its absorption, distribution, metabolism, and excretion (ADME) profile. In silico methods are widely used to predict these interactions early in the drug discovery process.

ADMET Prediction: A variety of computational models and online tools are available to predict the ADMET properties of a molecule based on its structure. researchgate.netnih.govnih.gov These predictions can include parameters such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with transporters like P-glycoprotein (P-gp). For purine derivatives, in silico ADMET prediction has been used to assess their drug-likeness and to identify potential liabilities. tpcj.org For this compound, a computational ADMET screen would provide an initial assessment of its pharmacokinetic profile.

Illustrative Predicted Drug-Transporter Interaction Data:

| Property | Prediction Method | Illustrative Result for a Purine Analog |

| P-glycoprotein Substrate | In silico model | Predicted to be a non-substrate tpcj.org |

| GI Absorption | BOILED-Egg Model | High |

| Blood-Brain Barrier Permeation | In silico model | Low |

This table provides examples of predicted drug-transporter interactions for related compounds, demonstrating the output of such computational tools.

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of 3-benzhydryl-7H-purin-6-one and its analogs is a critical first step in unlocking their therapeutic potential. While general methods for purine (B94841) alkylation are established, the development of novel, efficient, and stereoselective synthetic routes remains a significant area for exploration.

Future research should focus on:

Metal-Catalyzed Cross-Coupling Reactions: The application of modern cross-coupling methodologies, such as Buchwald-Hartwig or Suzuki reactions, could provide efficient and versatile routes to 3-substituted purines. These methods may offer milder reaction conditions and broader substrate scope compared to traditional nucleophilic substitution reactions.

Asymmetric Synthesis: The benzhydryl group in this compound is prochiral. Therefore, the development of asymmetric synthetic methods to access enantiomerically pure forms of this compound is of high importance. This could involve the use of chiral catalysts or chiral auxiliaries to control the stereochemistry of the benzhydryl moiety introduction.

Flow Chemistry and High-Throughput Synthesis: The implementation of flow chemistry could enable the rapid and scalable synthesis of a library of this compound analogs. This would facilitate structure-activity relationship (SAR) studies by allowing for the systematic variation of substituents on both the purine and benzhydryl moieties.

Biocatalysis: The use of enzymes to catalyze the synthesis of purine derivatives is a growing field. Investigating the potential of biocatalysts to mediate the formation of this compound could lead to more environmentally friendly and highly selective synthetic processes.

Identification of Additional Biological Targets for Purine-Benzhydryl Hybrids

The combination of a purine core and a benzhydryl group suggests a wide range of potential biological targets. While some purine-based compounds are known to target kinases and other enzymes, the specific targets of this compound remain to be elucidated.

Key areas for investigation include:

Kinase Inhibition: The purine scaffold is a common feature in many kinase inhibitors. epa.gov Screening this compound against a panel of kinases could reveal novel inhibitory activities. For instance, related purine derivatives have shown activity against kinases such as Akt1 and Abl tyrosine kinase. ontosight.ai

G-Protein Coupled Receptors (GPCRs): The benzhydryl moiety is present in many ligands for GPCRs. It is plausible that this compound could interact with various GPCRs, and this should be a focus of future screening efforts.

Ion Channels: The modulation of ion channels is another potential mechanism of action. The structural features of this compound may allow it to interact with specific ion channel subtypes.

Antiviral and Anticancer Activity: Purine analogs are a well-established class of antiviral and anticancer agents. nih.gov The cytotoxic and antiviral potential of this compound should be systematically evaluated against a diverse range of cancer cell lines and viruses.

Application of Advanced Computational Methodologies for Design and Optimization

Computational modeling can play a pivotal role in accelerating the discovery and optimization of bioactive compounds. nih.gov For this compound, computational approaches can guide synthetic efforts and provide insights into its potential biological activities.

Future computational studies should encompass:

Molecular Docking and Virtual Screening: Docking studies can be employed to predict the binding modes of this compound within the active sites of various biological targets. nih.gov This can help prioritize experimental screening and guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR): Once a set of analogs with corresponding biological activity data is available, QSAR models can be developed to identify the key structural features that govern activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between this compound and its biological targets, offering deeper insights into the binding mechanism and stability of the complex. nih.gov

Pharmacophore Modeling: Based on the structures of known active compounds targeting a specific receptor, a pharmacophore model can be generated to guide the design of novel purine-benzhydryl hybrids with improved activity.

Development of Chemical Probes for Biological Systems

A well-characterized chemical probe is an invaluable tool for studying the function of a specific biological target in a cellular or in vivo context. nih.gov this compound, or a closely related analog with high potency and selectivity for a particular target, could be developed into such a probe.

The development of a chemical probe would involve:

Identification of a Potent and Selective Ligand: The first step is to identify a compound from the purine-benzhydryl class that exhibits high affinity and selectivity for a single biological target.

Attachment of a Reporter Group: The selective ligand can be functionalized with a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, to enable visualization or affinity purification of the target protein.

Characterization in Biological Systems: The resulting chemical probe would need to be thoroughly characterized in cell-based assays and, potentially, in animal models to validate its utility for studying the target's function.

Investigation of Biochemical Interactions beyond Direct Target Binding

Future research in this area should include:

Metabolic Profiling: Understanding the metabolic fate of this compound is crucial. Studies should be conducted to identify its major metabolites and to assess their potential biological activities.

Protein-Protein Interaction Modulation: The compound could indirectly modulate cellular signaling pathways by disrupting or stabilizing protein-protein interactions.

Effects on Membrane Properties: The lipophilic benzhydryl group may lead to interactions with cellular membranes, potentially altering their physical properties and the function of membrane-bound proteins.

Chemoproteomics: This technique can be used to identify the full spectrum of proteins that interact with this compound within a cell, providing a comprehensive view of its potential targets and off-targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.